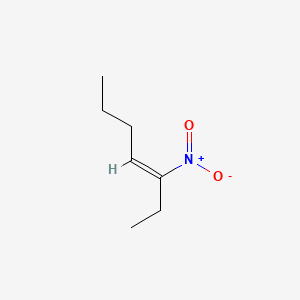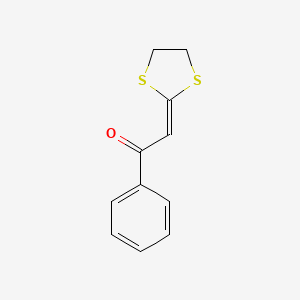
2-Benzoylmethylene-1,3-dithiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoylmethylene-1,3-dithiolane is an organic compound characterized by a dithiolane ring structure with a benzoylmethylene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoylmethylene-1,3-dithiolane typically involves the reaction of benzoylmethylene chloride with 1,3-propanedithiol in the presence of a base. The reaction proceeds through the formation of a thioacetal intermediate, which cyclizes to form the dithiolane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzoylmethylene-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzoylmethylene group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols or thiols.
Substitution: Various substituted benzoylmethylene derivatives.
Aplicaciones Científicas De Investigación
2-Benzoylmethylene-1,3-dithiolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Benzoylmethylene-1,3-dithiolane involves its ability to undergo various chemical transformations. The dithiolane ring can act as a nucleophile or electrophile, depending on the reaction conditions. The benzoylmethylene group can participate in conjugate addition or substitution reactions, making the compound versatile in organic synthesis.
Comparación Con Compuestos Similares
1,3-Dithiane: Similar to 1,3-dithiolane but with a different ring structure.
1,3-Dithiolane-2-thione: Contains a thione group instead of a methylene group.
2-Benzoylmethylene-1,3-dithiane: Similar structure but with a dithiane ring.
Uniqueness: 2-Benzoylmethylene-1,3-dithiolane is unique due to its specific combination of a benzoylmethylene group and a dithiolane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C11H10OS2 |
|---|---|
Peso molecular |
222.3 g/mol |
Nombre IUPAC |
2-(1,3-dithiolan-2-ylidene)-1-phenylethanone |
InChI |
InChI=1S/C11H10OS2/c12-10(8-11-13-6-7-14-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
Clave InChI |
VCHBEZQCHRGNJT-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=CC(=O)C2=CC=CC=C2)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


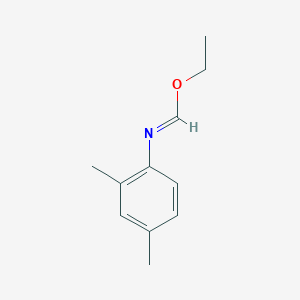
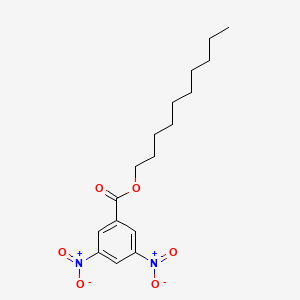

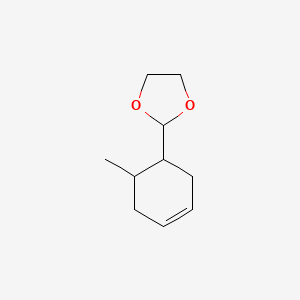
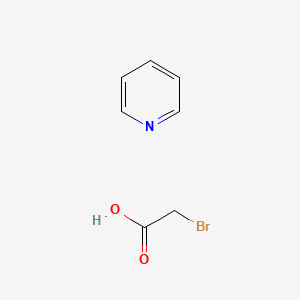
![ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate](/img/structure/B14723054.png)

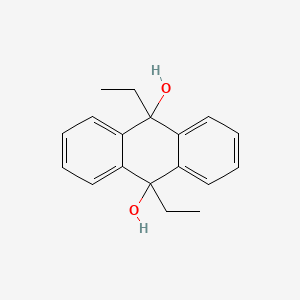
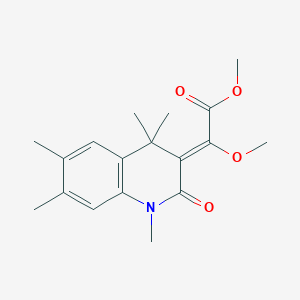


![N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14723097.png)
![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3'-methyl-](/img/structure/B14723099.png)
